

# FT-IR and mass spectrometry analysis of 2-(3-Methoxyphenyl)aniline

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)aniline

Cat. No.: B1607706

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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Methoxyphenyl)aniline

**Authored by: A Senior Application Scientist**

## Introduction

**2-(3-Methoxyphenyl)aniline**, with the molecular formula  $C_{13}H_{13}NO$ , is a biphenyl amine derivative that incorporates key functional groups of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine linked to a methoxy-substituted phenyl ring, makes it a versatile building block. The primary amine offers a site for nucleophilic reactions and amide bond formation, while the methoxy group influences the electronic properties and conformation of the molecule. Accurate structural confirmation and purity assessment are paramount in any research and development context. This guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data with authoritative grounding.

## Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at

specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

## Anticipated Spectral Features of 2-(3-Methoxyphenyl)aniline

The structure of **2-(3-Methoxyphenyl)aniline** suggests several characteristic absorption bands. By anticipating these, we can approach the spectral interpretation with a clear analytical framework.

- **Amine Group (-NH<sub>2</sub>):** As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.<sup>[1][2]</sup> Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.<sup>[3]</sup> Additionally, the N-H bending (scissoring) vibration and the C-N stretching vibration are key identifiers.<sup>[2]</sup>
- **Ether Group (Ar-O-CH<sub>3</sub>):** The aryl-alkyl ether linkage will produce strong, characteristic C-O stretching bands. Two distinct peaks are expected: an asymmetric C-O-C stretch and a symmetric stretch.<sup>[4]</sup> The asymmetric stretch is often more intense due to the resonance effect of the aromatic ring.<sup>[4]</sup>
- **Aromatic Rings (C=C and C-H):** Both phenyl rings will exhibit aromatic C-H stretching vibrations above 3000 cm<sup>-1</sup>. In-plane C=C stretching vibrations will appear in the 1450-1600 cm<sup>-1</sup> region. Finally, C-H out-of-plane (OOP) bending vibrations in the 900-690 cm<sup>-1</sup> region can provide clues about the substitution patterns on the rings.

## Experimental Protocol: FT-IR Analysis by Attenuated Total Reflectance (ATR)

The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy method for solid samples.

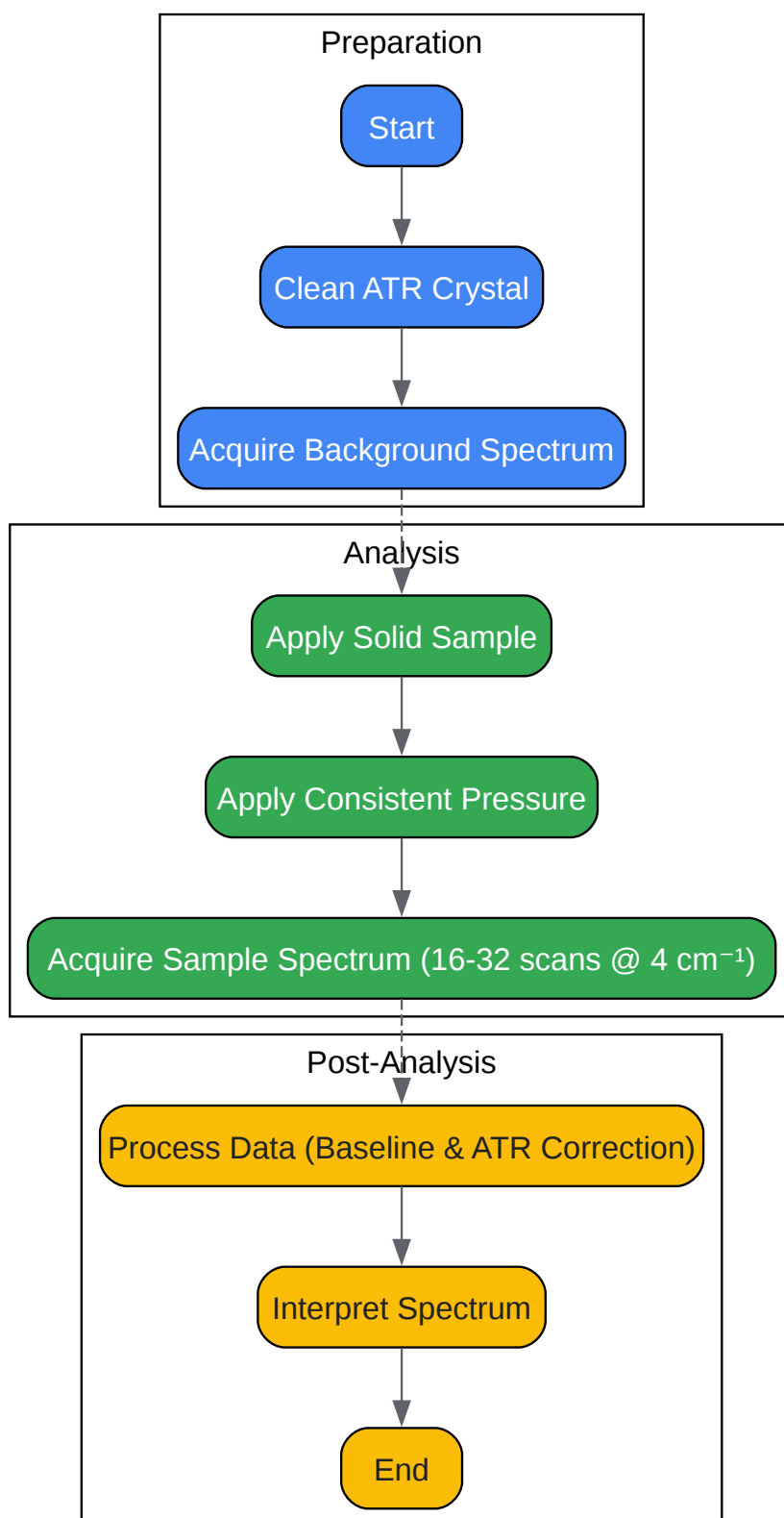
Instrumentation:

- A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

#### Procedure:

- **Background Scan:** Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and accessory-related absorbances.
- **Sample Application:** Place a small amount (1-2 mg) of the solid **2-(3-Methoxyphenyl)aniline** sample directly onto the center of the ATR crystal.
- **Pressure Application:** Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This step is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.
- **Spectrum Acquisition:** Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- **Cleaning:** After analysis, thoroughly clean the crystal to prevent cross-contamination.

## FT-IR Analysis Workflow



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Caption: Workflow for FT-IR analysis using an ATR accessory.

## Data Interpretation and Summary

The resulting FT-IR spectrum should be analyzed for the presence of the anticipated peaks. The following table summarizes the expected key absorptions and their assignments.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
~3480 - 3400	Asymmetric N-H Stretch	Primary Aromatic Amine	Medium
~3390 - 3320	Symmetric N-H Stretch	Primary Aromatic Amine	Medium
~3100 - 3000	Aromatic C-H Stretch	Aromatic Rings	Medium
~2950 - 2830	Aliphatic C-H Stretch	Methoxy (-OCH <sub>3</sub> )	Weak
~1620 - 1580	N-H Bend (Scissoring)	Primary Aromatic Amine	Strong
~1600, ~1500, ~1450	C=C Ring Stretch	Aromatic Rings	Medium
~1280 - 1240	Asymmetric Ar-O-C Stretch	Aryl Ether	Strong
~1330 - 1250	Aromatic C-N Stretch	Aromatic Amine	Strong
~1050 - 1020	Symmetric Ar-O-C Stretch	Aryl Ether	Medium
~900 - 690	Aromatic C-H Out-of-Plane Bend	Aromatic Rings	Strong

Note: The strong Asymmetric Ar-O-C and Aromatic C-N stretching bands may overlap, appearing as a single, broad, and intense peak in the ~1330-1240 cm<sup>-1</sup> region.[\[2\]](#)[\[4\]](#)

## Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a standard method. In

EI-MS, high-energy electrons bombard the sample, causing the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a detailed structural fingerprint.

## Anticipated Mass Spectrum of 2-(3-Methoxyphenyl)aniline

**Molecular Ion and the Nitrogen Rule:** The molecular formula is  $C_{13}H_{13}NO$ . The molecular weight is 199.25 g/mol. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd  $m/z$  value.<sup>[5][6]</sup> Therefore, we anticipate the molecular ion peak ( $M^{+\bullet}$ ) at  $m/z$  199. For an aromatic compound, this peak is expected to be reasonably intense.<sup>[5]</sup>

**Key Fragmentation Pathways:** The energetically unstable molecular ion will fragment to form more stable cations. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

- **Loss of a Methyl Radical ( $[M-15]^+$ ):** A common fragmentation for methoxy-substituted compounds is the cleavage of the methyl group, leading to a resonance-stabilized cation.
- **Loss of Formaldehyde ( $[M-30]^+$ ):** Rearrangement and loss of a neutral formaldehyde ( $CH_2O$ ) molecule is another characteristic pathway for methoxyphenyl compounds.
- **Loss of a Methoxy Radical ( $[M-31]^+$ ):** Direct cleavage of the C-O bond results in the loss of the methoxy radical.
- **Biphenyl Cleavage:** Cleavage of the C-C bond connecting the two aromatic rings is a significant pathway. This can lead to ions corresponding to either the methoxyphenyl fragment or the aminophenyl fragment.
- **Loss of HCN ( $[M-H-27]^+$  or other fragments):** Aromatic amines can undergo ring fragmentation to lose a neutral hydrogen cyanide molecule.<sup>[5]</sup>

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice as it separates the analyte from volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.

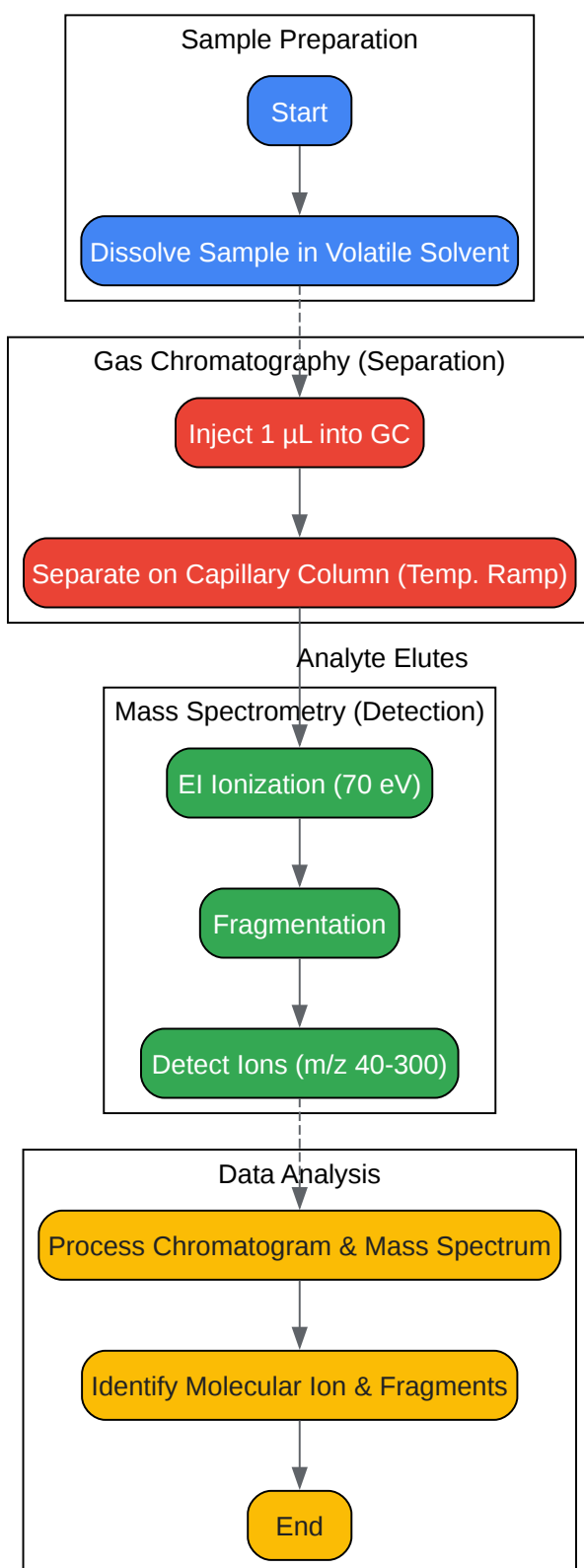
Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Procedure:

- Sample Preparation: Dissolve ~1 mg of **2-(3-Methoxyphenyl)aniline** in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Method Setup:
  - Injector: Split/splitless injector, set to 250°C.
  - Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
  - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
  - Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation and elution of the analyte.
- MS Method Setup:
  - Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation and allows for library matching.
  - Source Temperature: 230°C.
  - Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
- Injection and Acquisition: Inject 1 µL of the sample solution and begin data acquisition.

## GC-MS Analysis Workflow



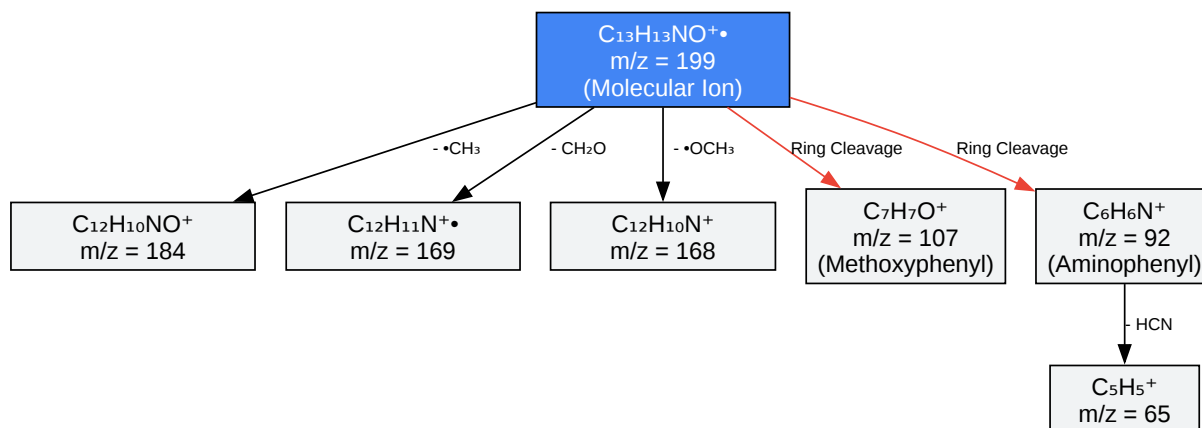
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Caption: Workflow for structural analysis by GC-MS.



## Predicted Fragmentation Pattern and Data Summary

The following diagram and table illustrate the most probable fragmentation pathways for **2-(3-Methoxyphenyl)aniline** under EI conditions.



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Caption: Predicted EI-MS fragmentation of **2-(3-Methoxyphenyl)aniline**.

m/z	Proposed Fragment Ion	Formula	Comments
199	Molecular Ion	$[C_{13}H_{13}NO]^{+\bullet}$	Base Peak or high intensity
184	$[M - CH_3]^+$	$[C_{12}H_{10}NO]^+$	Loss of methyl radical from methoxy group.
169	$[M - CH_2O]^{+\bullet}$	$[C_{12}H_{11}N]^{+\bullet}$	Loss of neutral formaldehyde.
168	$[M - OCH_3]^+$	$[C_{12}H_{10}N]^+$	Loss of methoxy radical.
107	Methoxyphenyl cation	$[C_7H_7O]^+$	From cleavage between the two rings.
92	Aminophenyl cation	$[C_6H_6N]^+$	From cleavage between the two rings.
65	Cyclopentadienyl cation	$[C_5H_5]^+$	Loss of HCN from the m/z 92 fragment.

## Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of **2-(3-Methoxyphenyl)aniline**. FT-IR confirms the presence of the requisite primary aromatic amine and aryl ether functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight via the molecular ion peak and provides irrefutable structural evidence through a predictable and interpretable fragmentation pattern. The detailed protocols and interpretive frameworks presented in this guide offer researchers a reliable system for validating the identity and integrity of this important chemical entity, ensuring the quality and reproducibility of their scientific endeavors.

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